Thymol blue

概要

説明

Thymol blue, also known as thymolsulfonephthalein, is a brownish-green or reddish-brown crystalline powder used primarily as a pH indicator. It is insoluble in water but soluble in alcohol and dilute alkali solutions. This compound transitions from red to yellow at pH 1.2–2.8 and from yellow to blue at pH 8.0–9.6, making it a valuable component in universal indicators .

準備方法

Synthetic Routes and Reaction Conditions: Thymol blue can be synthesized by dissolving 0.1 grams of this compound in 2.15 milliliters of 0.1 M sodium hydroxide and 20 milliliters of ethanol (95 percent). After the solution is effected, sufficient water is added to produce 100 milliliters .

Industrial Production Methods: A method for preparing water-soluble this compound involves dissolving sodium hydroxide in distilled water, slowly adding this compound into the alkaline solution, stirring at a temperature between 70 and 90 degrees Celsius for 1.5 to 3 hours, filtering the mixture to obtain a purple-red liquid, and concentrating the filtrate to obtain dark green crystallized sodium salt .

化学反応の分析

Acid-Base Reactions and pH-Dependent Chromatic Transitions

Thymol blue exhibits two distinct pH-dependent color transitions due to protonation/deprotonation events:

- First transition : Red (pH < 1.2) ↔ Yellow (pH 2.8)

- Second transition : Yellow (pH 8.0) ↔ Blue (pH > 9.6)

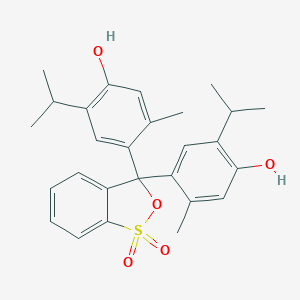

These transitions correlate with structural changes in its sulfonephthalein backbone (Figure 1). In strongly acidic media (e.g., H₂SO₄), the molecule adopts a protonated quinoid structure (red). Neutralization (e.g., with Na₂CO₃) yields a deprotonated form (yellow), while excess OH⁻ induces further deprotonation, forming a blue zwitterionic structure .

Key Reaction in Acid-Base Titrations :Table 1: Spectroscopic Properties of this compound

| pH Range | Color | λₘₐₓ (nm) | Molar Extinction Coefficient (ε) |

|---|---|---|---|

| 1.2–2.8 | Red→Yellow | 378–382 | >8,000 |

| 8.0–9.6 | Yellow→Blue | 298–302 | >12,000 |

| Data sourced from . |

Redox Reactions

This compound participates in redox reactions, notably with bromate (BrO₃⁻) in acidic media. The reaction kinetics involve:

- Initial fast depletion : First-order dependence on [H⁺], [BrO₃⁻], and [this compound].

- Autocatalytic behavior : Bromide (Br⁻) intermediates accelerate the reaction .

Stoichiometry :

- At low [BrO₃⁻]: 3 this compound : 2 BrO₃⁻

- At excess [BrO₃⁻]: 4 this compound : 5 BrO₃⁻

Mechanism :

Metal Ion Interactions

This compound forms complexes with metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺) via its sulfonic and phenolic groups. These interactions are pH-dependent and alter its spectroscopic properties :

Table 2: Association Constants (log K) for this compound-Metal Complexes

| Metal Ion | pH Range | log K |

|---|---|---|

| Zn²⁺ | 4.5–6.0 | 5.2 ± 0.3 |

| Cu²⁺ | 3.5–5.0 | 6.8 ± 0.2 |

| Fe²⁺ | 2.0–4.0 | 4.7 ± 0.4 |

| Data from . |

Adsorption and Environmental Interactions

This compound adsorbs onto activated carbons (ACs) through:

- π-π interactions : Between aromatic rings of this compound and AC surface.

- Electrostatic attraction : At pH < 3, protonated this compound binds to negatively charged ACs .

Table 3: Adsorption Capacity of Activated Carbons

| AC Type | Surface Area (m²/g) | Max Adsorption (mg/g) |

|---|---|---|

| H₃PO₄-AC | 328.4 | 32.1 |

| KOH-AC | 25.9 | 67.5 |

| Data from . |

Solubility and Solvation Effects

This compound is insoluble in water but dissolves in ethanol and alkaline solutions. In micellar systems (e.g., Tween 80), solubilization enhances its antioxidant activity due to:

Antioxidant Activity :

科学的研究の応用

Chemical and Analytical Applications

pH Indicator

Thymol blue is widely used as a chemical pH indicator due to its distinct color changes in specific pH ranges. It transitions from red at pH 1.2-2.8 to yellow at pH 3.0-8.0, and then to blue from pH 8.0-9.6 . This property makes it invaluable in titrations and various laboratory analyses.

Optode Development

Recent advancements have led to the development of optodes based on this compound for detecting carbon dioxide (CO2) concentrations in flow injection analysis systems. These optodes utilize the colorimetric changes of this compound to provide real-time monitoring of CO2 levels, demonstrating its utility in environmental monitoring and industrial applications .

Biomedical Applications

Radiochromic Dosimetry

this compound has been incorporated into radiochromic dosimeters for high-dose radiation applications. Studies have shown that this compound solutions and polyvinyl alcohol (PVA) films can accurately measure absorbed doses ranging from 0.125 kGy to 20 kGy when irradiated with gamma rays . The optical density changes in these materials allow for precise dose evaluations, making them suitable for radiation therapy and safety assessments in medical settings.

Antioxidant Properties

Research has indicated that thymol, a compound derived from this compound, exhibits significant antioxidant activity when solubilized in micelles. This enhancement suggests potential applications in food preservation and health supplements, where antioxidant properties are beneficial .

Material Science Applications

Antibacterial Films

this compound has been explored as an additive in biodegradable films made from potato starch, enhancing their antibacterial properties. These films could be used in food packaging to prolong shelf life and ensure safety against microbial contamination .

Case Studies and Research Findings

作用機序

Thymol blue exerts its effects through its ability to change color in response to pH changes. The molecular structure of this compound varies with pH, transitioning from a neutral biprotonated form with an open-sulton ring showing red, to a monovalent anion of the pure quinoid form showing yellow, and then to the quinoid-phenolate form showing blue as the pH increases . This color change is due to the alteration in the conjugated system within the molecule, which affects its electronic absorption spectra .

類似化合物との比較

Bromothymol Blue: Used for pH measurements in the range of 6.0 to 7.6.

Phenol Red: Used for pH measurements in the range of 6.8 to 8.4.

Methyl Orange: Used for pH measurements in the range of 3.1 to 4.4.

This compound’s ability to indicate pH changes in both acidic and alkaline ranges makes it a valuable tool in various scientific and industrial applications .

生物活性

Thymol blue (TB) is a pH indicator that exhibits notable biological activity, particularly in antimicrobial and cytotoxic applications. This article explores its biological properties, focusing on its antimicrobial effects, adsorption characteristics, and potential therapeutic applications, backed by recent research findings and case studies.

Overview of this compound

This compound is a sulfonphthalein dye that changes color based on pH levels: it is yellow at pH 2.8 to 8 and red below pH 1.2. Its chemical structure allows it to interact with various biological systems, making it a subject of interest in both environmental and medical research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. One significant study demonstrated that thymol-decorated gold nanoparticles (Thymol_Au NPs) exhibited strong antimicrobial activity against clinical strains of Gram-negative bacteria, such as Acinetobacter baumannii and Pseudomonas aeruginosa. The mechanism involved increased membrane permeability, leading to cell disintegration and enhanced internalization of the nanoparticles within bacterial cells .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Bacterial Strains Tested | MIC (mg/mL) | Notes |

|---|---|---|---|

| Thymol_Au NPs | A. baumannii, P. aeruginosa | < 10 | Significant cell membrane disruption |

| Thymol derivatives | Staphylococcus aureus, E. coli | 3.9 - 15.6 | Comparable to kanamycin sulfate |

| Thymol-β-D-glucopyranoside | Campylobacter jejuni | 1 mM | Effective in reducing bacterial counts in vivo |

Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies showed that certain thymol derivatives displayed significant cytotoxicity against human tumor cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and NCI-H460 (lung cancer). The IC50 values ranged from 7.45 to 28.63 mM for the most active compounds, indicating potential for therapeutic applications .

Table 2: Cytotoxic Activity of Thymol Derivatives

| Compound | Cell Line Tested | IC50 (mM) | Notes |

|---|---|---|---|

| Compound 1 | MCF-7 | 7.45 | Strong cytotoxicity |

| Compound 5 | HeLa | 28.63 | Moderate cytotoxicity |

| Compound 8 | NCI-H460 | >44.65 | Minimal activity observed |

Adsorption Characteristics

The adsorption properties of this compound have been studied extensively, particularly in the context of wastewater treatment. Research indicates that activated carbons derived from garcinia cola nut shells effectively adsorb this compound from aqueous solutions. The adsorption kinetics followed a non-linear model, with maximum capacity observed at acidic pH levels .

Table 3: Adsorption Characteristics of this compound

| Parameter | Value for CBH2/1 | Value for CBK1/1 |

|---|---|---|

| Surface Area (m²/g) | 328.407 | 25.962 |

| Maximum Adsorption Capacity (mg/g) | 32.147 | 67.494 |

| Optimal pH | 2 | 2 |

Case Studies

- Thymol in Infection Control : A study demonstrated that thymol significantly reduced biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with biofilms .

- Therapeutic Applications : Thymol derivatives were shown to possess both antibacterial and cytotoxic activities, providing a basis for developing new biobased drugs targeting infections and cancer .

- Environmental Remediation : The adsorption studies indicate that this compound can be effectively removed from wastewater using activated carbon materials, highlighting its dual role as an indicator and an environmental pollutant .

特性

IUPAC Name |

4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5S/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6/h7-16,28-29H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZSXZWFJHEZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62625-21-2 (mono-hydrochloride salt) | |

| Record name | Thymol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5058800 | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-green crystals available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |

| Record name | Thymol blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1982 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-61-9 | |

| Record name | Thymol blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymol blue | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMOL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YB4804L4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。